molecular formula C12H19NO3 B069886 (R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 162107-48-4

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No. B069886
CAS RN: 162107-48-4
M. Wt: 225.28 g/mol
InChI Key: DPZQSYOKTUMHNY-SECBINFHSA-N
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Description

"(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate" is a compound of interest due to its potential utility in organic synthesis, serving as a building block for various chemical transformations. Its structure is characterized by the presence of an oxazolidine ring, a versatile motif in organic chemistry that can be utilized to synthesize a wide range of compounds.

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves strategic functional group manipulations starting from basic amino acids or their derivatives. For instance, the synthesis of chiral auxiliaries and building blocks from L-alanine showcases the preparation of related compounds using enantiomerically pure starting materials, demonstrating the utility of oxazolidine derivatives in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives has been elucidated through various techniques, including X-ray diffraction. Such studies reveal the intricate details of the molecular geometry, confirming the configuration of the chiral centers and the overall three-dimensional arrangement of atoms (Gao et al., 2006).

Chemical Reactions and Properties

Oxazolidine derivatives participate in a myriad of chemical reactions, leveraging their unique structure for the synthesis of complex molecules. This includes their use in dipeptide synthesis, showcasing their versatility as chiral building blocks for the construction of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Physical Properties Analysis

The physical properties of oxazolidine derivatives, such as boiling points, densities, and optical rotations, are crucial for their handling and application in organic synthesis. These properties are determined through standard laboratory techniques and provide essential information for the purification and storage of these compounds (Koskinen, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of oxazolidine derivatives are influenced by their structural features. Studies have explored their behavior in various chemical environments, shedding light on their reactivity patterns and potential as intermediates in organic synthesis (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

properties

IUPAC Name

tert-butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZQSYOKTUMHNY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C#C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455085
Record name tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate

CAS RN

162107-48-4
Record name tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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